molecular formula C16H16N4O3S B5716832 N,4-dimethyl-N-{[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}benzenesulfonamide

N,4-dimethyl-N-{[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}benzenesulfonamide

Cat. No. B5716832
M. Wt: 344.4 g/mol
InChI Key: IAUHWJGXVIFNJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,4-dimethyl-N-{[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}benzenesulfonamide, also known as PBOX-15, is a small molecule compound that has attracted attention in scientific research due to its potential applications in cancer therapy.

Scientific Research Applications

N,4-dimethyl-N-{[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}benzenesulfonamide has been studied extensively for its potential applications in cancer therapy. It has been shown to selectively target cancer cells and induce apoptosis, or programmed cell death, in cancer cells. This compound has also been shown to inhibit angiogenesis, the formation of new blood vessels that supply nutrients to tumors, which is a critical step in tumor growth and metastasis. In addition, this compound has been shown to sensitize cancer cells to radiation therapy, which can enhance the efficacy of radiation therapy in cancer treatment.

Mechanism of Action

The mechanism of action of N,4-dimethyl-N-{[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}benzenesulfonamide involves the inhibition of tubulin polymerization, which is essential for cell division. This compound binds to the colchicine binding site on tubulin, which prevents the formation of microtubules, the structural component of the mitotic spindle that separates chromosomes during cell division. This leads to cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have low toxicity and high selectivity for cancer cells in vitro and in vivo. It has been shown to induce apoptosis in a variety of cancer cell lines, including breast, prostate, lung, and colon cancer cells. This compound has also been shown to inhibit tumor growth and metastasis in animal models of cancer. In addition, this compound has been shown to sensitize cancer cells to radiation therapy, which can enhance the efficacy of radiation therapy in cancer treatment.

Advantages and Limitations for Lab Experiments

One advantage of N,4-dimethyl-N-{[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}benzenesulfonamide is its selectivity for cancer cells, which can minimize the toxicity to normal cells. Another advantage is its ability to sensitize cancer cells to radiation therapy, which can enhance the efficacy of radiation therapy in cancer treatment. However, one limitation is the lack of clinical trials and data on the safety and efficacy of this compound in humans. Further studies are needed to determine the optimal dose and schedule of this compound in cancer treatment.

Future Directions

There are several future directions for the research on N,4-dimethyl-N-{[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}benzenesulfonamide. One direction is to investigate the synergistic effects of this compound and other chemotherapeutic agents or radiation therapy in cancer treatment. Another direction is to explore the potential applications of this compound in other diseases, such as neurodegenerative diseases and autoimmune diseases. In addition, further studies are needed to determine the safety and efficacy of this compound in humans, which can pave the way for clinical trials and potential drug development.

Synthesis Methods

The synthesis of N,4-dimethyl-N-{[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}benzenesulfonamide involves several steps, including the reaction of 2-aminopyridine with ethyl chloroformate to form 2-(2-pyridyl)ethyl chloroformate, which is then reacted with sodium azide to form 2-(2-pyridyl)ethyl azide. The resulting compound is then reacted with 4,6-dimethylbenzenesulfonyl chloride to form this compound. The synthesis method has been optimized to yield high purity and high yield of this compound.

properties

IUPAC Name

N,4-dimethyl-N-[(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O3S/c1-12-6-8-13(9-7-12)24(21,22)20(2)11-15-18-16(19-23-15)14-5-3-4-10-17-14/h3-10H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAUHWJGXVIFNJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(C)CC2=NC(=NO2)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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